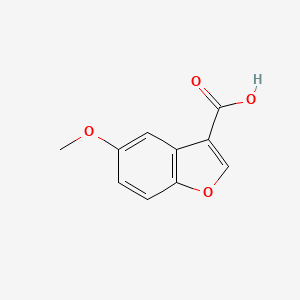

5-Methoxy-1-benzofuran-3-carboxylic acid

Overview

Description

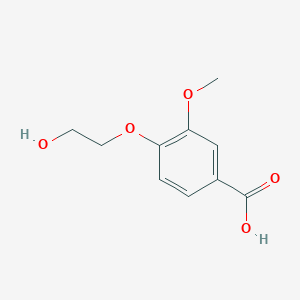

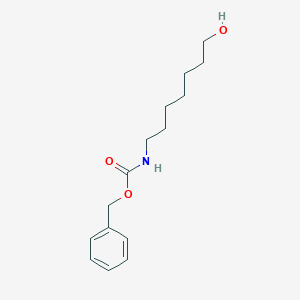

5-Methoxy-1-benzofuran-3-carboxylic acid is a chemical compound with the linear formula C10H8O4 . It is a part of a class of compounds that are ubiquitous in nature .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of this compound has been investigated using DFT/B3LYP/6-311++G(d,p) level of theory . The theoretical parameters have a very good consistency with the experimental ones .Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.17 . It is a powder at room temperature . Its melting point is between 186-187 degrees Celsius .Scientific Research Applications

Antimicrobial Applications

Benzofuran derivatives, including structures similar to 5-Methoxy-1-benzofuran-3-carboxylic acid, are recognized for their significant antimicrobial properties. The unique structural features of benzofuran compounds have made them a focal point in the development of new drugs targeting resistant microbial strains. These derivatives are notable for their broad spectrum of biological and pharmacological applications, making them a privileged structure in drug discovery efforts. Their efficacy against a variety of microbial diseases has been highlighted, with some derivatives already being utilized in the treatment of skin conditions like cancer and psoriasis (Hiremathad et al., 2015).

Biomass Conversion and Sustainable Chemistry

The conversion of plant biomass into valuable furan derivatives represents a sustainable approach to accessing a new generation of polymers, functional materials, and fuels. This compound, as a furan derivative, falls within the scope of chemicals that can be derived from biomass sources. This process underscores the importance of furan compounds, including benzofuran derivatives, in the shift towards bio-based chemical industries. The versatility of these compounds, such as in the synthesis of monomers and polymers from hydroxymethylfurfural (HMF), points to their potential as renewable feedstocks for the chemical industry, replacing non-renewable hydrocarbon sources (Chernyshev et al., 2017).

Biological Activities and Drug Development

Benzofuran derivatives are widely noted for their range of biological activities, which includes anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. Their presence in nature and synthetic environments, coupled with these potent biological activities, renders benzofuran compounds as potential lead compounds in natural drug development. The discovery of novel benzofuran compounds with specific biological activities opens up new avenues for the treatment of various diseases, including hepatitis C and cancer, through the development of benzofuran-based drugs (Miao et al., 2019).

Biocatalysis and Biochemical Engineering

The interaction of carboxylic acids, including derivatives like this compound, with biocatalysts is critical in the production of bio-renewable chemicals. These compounds are studied for their inhibitory effects on microbes used in fermentative processes, highlighting the need for metabolic engineering strategies to enhance microbial tolerance to carboxylic acids. This research is pivotal for improving the efficiency of bioprocesses involved in the production of bio-renewable chemicals, offering insights into the development of robust microbial strains for industrial applications (Jarboe et al., 2013).

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit potent antibacterial activity when the 5- or 6-position of the nucleus is substituted with halogens, nitro, and hydroxyl groups .

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological and pharmacological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects in various types of cancer cells .

Safety and Hazards

The safety information for 5-Methoxy-1-benzofuran-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the study and application of 5-Methoxy-1-benzofuran-3-carboxylic acid and other benzofuran derivatives are promising areas for future research.

properties

IUPAC Name |

5-methoxy-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-6-2-3-9-7(4-6)8(5-14-9)10(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUJKKPVLBKITF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285327 | |

| Record name | 5-Methoxy-3-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23455-49-4 | |

| Record name | 5-Methoxy-3-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23455-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-3-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole](/img/structure/B3118140.png)

![[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B3118202.png)

![2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3118217.png)